2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
Overview
Description
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a nitro group, a hydroxymethyl group, and a methyl ester functional group
Scientific Research Applications
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
For instance, the reaction of a similar compound with water under acidic conditions resulted in the formation of an alkaloid .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect various biological pathways, including those involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
It is known that similar compounds, such as indole derivatives, show various biologically vital properties .
Biochemical Analysis
Cellular Effects
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. It can also impact gene expression by interacting with transcription factors or epigenetic modifiers. Furthermore, the compound may alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For example, the ester bond in the compound may hydrolyze over time, leading to the formation of the corresponding acid and alcohol. This degradation can affect the compound’s activity and its interactions with biomolecules. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For instance, high doses of the compound may lead to toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and its safety profile in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and nitroreductases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs or biomolecules. Additionally, the compound may affect metabolic flux or metabolite levels, influencing cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Additionally, the compound’s localization and accumulation in specific tissues or cellular compartments can influence its activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications that direct the compound to specific subcellular locations. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzyl alcohol, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Esterification: The nitrated product is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Phenoxyacetic Acid Formation: The final step involves the reaction of the esterified product with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-2-nitrophenoxy]acetic acid.
Reduction: 2-[4-(Hydroxymethyl)-2-aminophenoxy]acetic acid methyl ester.
Substitution: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid: Lacks the methyl ester group but shares similar structural features.
4-(Hydroxymethyl)-2-nitrophenol: Lacks the acetic acid moiety but contains the hydroxymethyl and nitro groups.
2-[4-(Aminomethyl)-2-nitrophenoxy]acetic acid methyl ester: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and hydroxymethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-4,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVHTJFCGBTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655491 | |
Record name | Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308815-81-8 | |
Record name | Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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